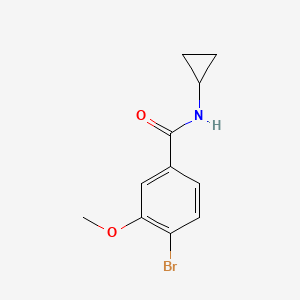

4-Bromo-N-cyclopropyl-3-methoxybenzamide

CAS No.: 1072944-35-4

Cat. No.: VC3181362

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072944-35-4 |

|---|---|

| Molecular Formula | C11H12BrNO2 |

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | 4-bromo-N-cyclopropyl-3-methoxybenzamide |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |

| Standard InChI Key | ACZUAJCGIAVKNK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)NC2CC2)Br |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NC2CC2)Br |

Introduction

Chemical Identity and Properties

Basic Information

4-Bromo-N-cyclopropyl-3-methoxybenzamide is a specialized benzamide derivative that contains several key functional groups including a bromine substituent, a methoxy group, and a cyclopropyl amide moiety. It belongs to the broader class of benzamide compounds, which have historically demonstrated diverse biological activities.

The compound is identified by its unique CAS number (1072944-35-4) and is represented in chemical databases with the PubChem Compound identifier 46739077. These registry numbers ensure proper identification in scientific literature and chemical catalogues.

Physical and Chemical Properties

The physical and chemical properties of 4-Bromo-N-cyclopropyl-3-methoxybenzamide are critical for understanding its behavior in various research applications. Below is a comprehensive table summarizing its key properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H12BrNO2 | |

| Molecular Weight | 270.12 g/mol | |

| IUPAC Name | 4-bromo-N-cyclopropyl-3-methoxybenzamide | |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |

| Standard InChIKey | ACZUAJCGIAVKNK-UHFFFAOYSA-N | |

| SMILES | COC1=C(C=CC(=C1)C(=O)NC2CC2)Br | |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NC2CC2)Br |

The compound features a benzene ring core substituted with a bromine atom at the 4-position and a methoxy group at the 3-position. The benzamide functionality extends from the ring with the nitrogen atom linked to a cyclopropyl group. This specific arrangement of functional groups contributes to its unique chemical reactivity and potential biological activities.

Structural Characteristics

The structural characteristics of 4-Bromo-N-cyclopropyl-3-methoxybenzamide are defined by its specific arrangement of atoms and bonds. The compound contains a benzene ring with three substituents: a bromine atom at the para position (C4), a methoxy group at the meta position (C3), and a carbonyl group that forms part of the amide linkage. The carbonyl group is connected to a nitrogen atom, which in turn is bonded to a cyclopropyl ring.

The presence of the bromine atom is particularly significant, as it creates an electron-withdrawing effect that influences the electronic distribution across the molecule. This feature can be exploited in various chemical reactions, particularly in coupling reactions where the bromine can serve as a leaving group. The methoxy group, conversely, is electron-donating, creating an interesting electronic balance in the molecule.

Synthesis Methods

General Synthesis Approaches

Chemical Reactivity

Functional Group Reactions

Biological Activities

Antimicrobial Properties

Research indicates that 4-Bromo-N-cyclopropyl-3-methoxybenzamide exhibits antimicrobial activity, making it a compound of interest in the development of new antimicrobial agents. The mechanism underlying this antimicrobial effect may involve interaction with specific bacterial enzymes or disruption of bacterial cell membranes.

The structural features of the compound, particularly the bromine substituent and the cyclopropyl group, likely contribute to its antimicrobial efficacy. The lipophilic nature of these groups may facilitate penetration through bacterial cell membranes, while the amide functionality could potentially interact with key bacterial proteins.

Other Biological Activities

Beyond its antimicrobial properties, 4-Bromo-N-cyclopropyl-3-methoxybenzamide has been investigated for other potential biological activities. While specific research findings in this area are still emerging, benzamide derivatives as a class have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, and anticancer activities.

The compound's structural similarity to known bioactive molecules suggests it may interact with various biological targets, including enzymes, receptors, and signaling pathways. These interactions can potentially modulate cellular processes relevant to disease progression and treatment. Further research is needed to fully characterize these biological effects and their underlying mechanisms.

Research Applications

Chemical Building Block

One of the primary applications of 4-Bromo-N-cyclopropyl-3-methoxybenzamide is as a versatile building block in synthetic organic chemistry. The presence of the bromine atom provides a convenient handle for further functionalization through various cross-coupling reactions, allowing chemists to create libraries of structurally diverse compounds.

This compound serves as an intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The ability to selectively modify specific positions of the molecule enables the fine-tuning of physical, chemical, and biological properties of the resulting compounds.

Medicinal Chemistry

In medicinal chemistry research, 4-Bromo-N-cyclopropyl-3-methoxybenzamide and its derivatives have attracted attention for their potential therapeutic applications. The compound's core structure can be found in various bioactive molecules, suggesting its value as a scaffold for drug discovery efforts.

Researchers utilize this compound to develop structure-activity relationships, identifying which structural features contribute to specific biological activities. Through systematic modification of the molecule and evaluation of the resulting compounds, medicinal chemists can optimize properties such as potency, selectivity, and pharmacokinetic characteristics. This iterative process of molecular design and testing is fundamental to modern drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume